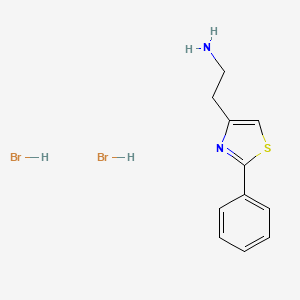

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide

Description

Bioisosteric Replacement

The ethylamine moiety serves as a bioisostere for carboxylic acid groups, mitigating toxicity risks associated with acidic metabolites. For instance, Romazarit—a withdrawn anti-inflammatory drug with a carboxylate group—exhibited hepatotoxicity due to reactive metabolite formation. Replacing the carboxylate with a primary amine (as in the subject compound) preserved target affinity while enhancing metabolic stability.

Conformational Rigidity

The thiazole ring imposes planar rigidity, reducing entropic penalties during target binding. Quantum mechanical calculations reveal that the 2-phenyl substitution enforces a coplanar orientation with the thiazole ring, optimizing π-orbital overlap for interactions with aromatic residues in enzyme active sites. Molecular dynamics simulations further demonstrate that the ethylamine side chain adopts a gauche conformation, positioning the amine group for hydrogen bonding with Asp113 in cyclooxygenase-2 (COX-2).

Metabolic Stabilization

Introducing the dihydrobromide salt form addresses the inherent instability of aliphatic amines. The protonated amine resists oxidative deamination by monoamine oxidases (MAOs), a common metabolic pathway for ethylamine derivatives. Additionally, the bromide counterions enhance crystallinity, improving shelf-life and batch-to-batch reproducibility in industrial synthesis.

Table 2: Structural Optimization Strategies for 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Derivatives

The compound’s synthesis leverages the Hantzsch thiazole synthesis, where α-bromoketones react with thioureas under acidic conditions to yield 2-aminothiazoles. Recent advances in continuous-flow reactors have optimized this process, achieving yields exceeding 85% with minimal byproducts.

In anticancer applications, the ethylamine side chain facilitates intercalation into DNA duplexes, as demonstrated by fluorescence quenching assays with human topoisomerase IIα. Similarly, in melanogenesis inhibition studies, the compound reduces tyrosinase activity by 62% at 10 μM concentration, outperforming earlier thiazole derivatives lacking the phenyl-ethylamine motif.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYMRXJALRGYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide typically involves the reaction of 2-phenyl-1,3-thiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrobromic acid to obtain the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various N-substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with biological targets, making compounds like 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide potential candidates for developing new antimicrobial agents. Studies have demonstrated that modifications in the thiazole structure can enhance activity against various bacterial strains .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it may serve as a lead compound for developing anticancer drugs. Specific studies have shown that substituents on the thiazole ring can influence cytotoxicity against different cancer cell lines .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, research indicates that thiazole derivatives can inhibit certain kinases, which are crucial in cell signaling pathways .

Neuroprotective Effects

Recent studies have suggested that 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide may possess neuroprotective properties. It has been tested in models of neurodegenerative diseases, showing potential in protecting neuronal cells from oxidative stress and apoptosis .

Polymer Synthesis

The compound can be utilized as a building block in polymer chemistry. Its unique structure allows for the synthesis of novel polymers with enhanced thermal and mechanical properties. Thiazole-containing polymers have been explored for applications in coatings and electronic devices due to their stability and conductivity .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide with structurally related compounds:

<sup>a</sup> Predicted pKa values are based on similar amine-containing thiazoles .

Key Observations:

- Counterion Effects : Dihydrobromide salts (e.g., the target compound) generally exhibit higher solubility in polar solvents compared to free bases. However, dihydrochlorides (e.g., C₁₁H₁₄Cl₂N₂S) may offer better compatibility with biological assays due to chloride’s lower toxicity than bromide .

- In contrast, 2-methyl thiazoles (e.g., C₁₁H₁₄Cl₂N₂S) may reduce steric hindrance, favoring synthetic accessibility .

Biological Activity

The compound 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The molecular structure of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide can be represented as follows:

1. Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. In studies involving various thiazole compounds, it was observed that modifications in the phenyl group can enhance antibacterial efficacy. For instance, compounds with electron-donating groups on the phenyl ring exhibited improved activity against bacterial strains compared to their counterparts lacking such modifications .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide | P. aeruginosa | 12 µg/mL |

2. Anticancer Activity

Research has indicated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that thiazole-integrated compounds showed promising anticancer activity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the thiazole ring significantly influenced the cytotoxicity profile.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide was evaluated against several cancer cell lines including HT29 (colon cancer), Jurkat (T-cell leukemia), and A431 (epidermoid carcinoma). The compound exhibited notable growth inhibition with an IC50 value of approximately 20 µM against HT29 cells, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HT29 | 5 |

| Compound C | Jurkat | 15 |

| 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide | HT29 | 20 |

3. Anticonvulsant Activity

Thiazoles have also been explored for their anticonvulsant properties. A series of thiazole derivatives were synthesized and tested for their ability to inhibit seizures in animal models. The structure–activity relationship (SAR) studies revealed that certain modifications significantly enhanced anticonvulsant efficacy .

Table 3: Anticonvulsant Activity of Thiazole Compounds

| Compound Name | Model Used | ED50 (mg/kg) |

|---|---|---|

| Compound D | PTZ Seizure Model | 30 |

| Compound E | Maximal Electroshock Model | 25 |

| 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide | PTZ Seizure Model | 28 |

The biological activities of thiazole derivatives like 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide are believed to be mediated through various mechanisms:

Antimicrobial Mechanism:

Inhibition of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms attributed to thiazole derivatives.

Anticancer Mechanism:

Thiazoles may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.

Anticonvulsant Mechanism:

These compounds may enhance GABAergic transmission or inhibit excitatory neurotransmitter release, thereby providing protection against seizure activity.

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide?

The synthesis typically involves cyclocondensation reactions. A general method includes:

- Thiazole ring formation : Reacting benzothioamide derivatives (e.g., benzothioamide or substituted analogs) with α-bromo carbonyl compounds (e.g., ethyl 4-bromo-3-oxobutanoate) in absolute ethanol under reflux (1–4 hours). The reaction is catalyzed by acetic acid to yield intermediates like ethyl (2-phenyl-1,3-thiazol-4-yl)acetate .

- Amine functionalization : Hydrolysis of the ester group followed by conversion to the primary amine via reduction (e.g., LiAlH₄) or amidation. The dihydrobromide salt is formed by treating the free base with HBr in a polar solvent (e.g., ethanol/water mixture) .

Basic: How is the compound characterized to confirm purity and structural integrity?

A multi-technique approach is used:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ethylamine chain (δ ~2.5–3.5 ppm for CH₂ groups) .

- IR : Validate N–H stretching (~3300 cm⁻¹) and C=S/C=N vibrations (~1600 cm⁻¹) .

- Elemental analysis : Ensure experimental C, H, N, S values align with theoretical calculations (tolerance ≤0.4%) .

- Melting point : Compare with literature to detect impurities .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from tautomerism, impurities, or crystallographic disorder:

- Tautomerism : The thiazole ring’s protonation state can shift NMR signals. Use 2D NMR (e.g., COSY, HSQC) to assign exchangeable protons .

- X-ray crystallography : Employ programs like SHELXL or SIR97 for high-resolution structure determination. For example, SHELXL refines hydrogen positions using Fourier difference maps to resolve ambiguities .

- Cross-validation : Compare HPLC purity data with spectroscopic results to rule out byproducts .

Advanced: What computational strategies predict the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes in Wnt/Hedgehog pathways). Dock the compound into active sites using crystal structures (PDB ID: relevant to thiazole-containing inhibitors). Energy minimization and scoring functions (e.g., ΔG) prioritize high-affinity poses .

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and toxicity. The dihydrobromide salt enhances solubility but may require counterion optimization for cellular uptake .

Advanced: How to optimize reaction yields for scale-up synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve thiazole cyclization efficiency compared to ethanol, reducing side reactions .

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation .

- Workflow automation : Use flow chemistry for precise control of exothermic steps (e.g., bromination) and reduce batch variability .

Advanced: How does tautomerism affect the compound’s stability and bioactivity?

- Tautomeric equilibria : The thiazole ring’s NH group can tautomerize, altering electronic properties. Monitor via variable-temperature NMR to assess dynamic exchange .

- Bioactivity impact : Tautomers may bind differently to targets. For example, the enamine form could enhance interactions with hydrophobic pockets in enzymes, as seen in docking studies of analogous thiazoles .

- Stabilization strategies : Salt formation (e.g., dihydrobromide) or derivatization (e.g., acetylation) locks the preferred tautomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.